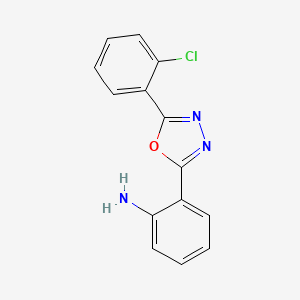

2-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline

Beschreibung

2-(5-(2-Chlorphenyl)-1,3,4-oxadiazol-2-yl)anilin ist eine Verbindung, die zur Klasse der Oxadiazole gehört, einer Gruppe heterozyklischer Verbindungen, die ein Sauerstoff- und zwei Stickstoffatome in einem fünfgliedrigen Ring enthalten.

Eigenschaften

Molekularformel |

C14H10ClN3O |

|---|---|

Molekulargewicht |

271.70 g/mol |

IUPAC-Name |

2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline |

InChI |

InChI=1S/C14H10ClN3O/c15-11-7-3-1-5-9(11)13-17-18-14(19-13)10-6-2-4-8-12(10)16/h1-8H,16H2 |

InChI-Schlüssel |

HISVCTQVXXJITH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(5-(2-Chlorphenyl)-1,3,4-oxadiazol-2-yl)anilin beinhaltet typischerweise die Cyclisierung von Hydraziden mit Carbonsäuren oder deren Derivaten. Ein häufiges Verfahren ist die Reaktion von 2-Chlorbenzohydrazid mit Anilin in Gegenwart eines Dehydratisierungsmittels wie Phosphoroxychlorid (POCl3) unter Rückflussbedingungen . Die Reaktion verläuft über die Bildung eines Zwischenprodukts, eines Hydracons, das dann zum Oxadiazolring cyclisiert.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehört die Verwendung von kontinuierlichen Durchflussreaktoren, die eine bessere Kontrolle der Reaktionsbedingungen und höhere Ausbeuten ermöglichen. Darüber hinaus kann die Verwendung von mikrowellengestützter Synthese die Reaktionszeiten erheblich verkürzen und die Effizienz verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

2-(5-(2-Chlorphenyl)-1,3,4-oxadiazol-2-yl)anilin kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) oxidiert werden.

Reduktion: Reduktion kann mit Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) erreicht werden.

Häufige Reagenzien und Bedingungen

Oxidation: KMnO4 unter sauren oder neutralen Bedingungen.

Reduktion: NaBH4 in Methanol oder Ethanol.

Substitution: NaOCH3 in Methanol oder KOtBu in tert-Butanol.

Hauptprodukte

Oxidation: Bildung der entsprechenden Oxadiazol-N-oxide.

Reduktion: Bildung von Aminen oder Alkoholen, abhängig von den spezifischen Bedingungen.

Substitution: Bildung von substituierten Oxadiazolen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(5-(2-Chlorphenyl)-1,3,4-oxadiazol-2-yl)anilin hängt von seiner Anwendung ab:

Antimikrobielle Aktivität: Die Verbindung stört die Synthese der bakteriellen Zellwand, indem sie wichtige Enzyme hemmt, die an diesem Prozess beteiligt sind.

Krebshemmende Aktivität: Sie induziert Apoptose in Krebszellen, indem sie Caspase-Pfade aktiviert und die Zellproliferation hemmt.

Elektronische Eigenschaften: In den Materialwissenschaften lassen sich die elektronischen Eigenschaften der Verbindung auf ihre Fähigkeit zurückführen, den Ladungstransfer zu erleichtern, und auf ihre hohe Elektronenaffinität.

Wirkmechanismus

The mechanism of action of 2-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline varies depending on its application:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Electronic Properties: In materials science, the compound’s electronic properties are attributed to its ability to facilitate charge transfer and its high electron affinity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)anilin: Ähnliche Struktur, aber ohne das Chloratom, was zu unterschiedlichen elektronischen Eigenschaften führt.

2-(5-(4-Chlorphenyl)-1,3,4-oxadiazol-2-yl)anilin: Das Chloratom ist anders positioniert, was sich auf seine Reaktivität und Anwendungen auswirkt.

2-(5-(2-Bromphenyl)-1,3,4-oxadiazol-2-yl)anilin:

Einzigartigkeit

2-(5-(2-Chlorphenyl)-1,3,4-oxadiazol-2-yl)anilin ist aufgrund des Vorhandenseins der 2-Chlorphenylgruppe einzigartig, die ihr unterschiedliche elektronische und sterische Eigenschaften verleiht. Dies macht sie besonders nützlich für Anwendungen, die bestimmte elektronische Eigenschaften erfordern, wie z. B. in OLEDs und als Pharmakophor im Wirkstoffdesign.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.